molecular formula C7H3F7N2OS B14388832 6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 88191-88-2

6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B14388832
CAS No.: 88191-88-2
M. Wt: 296.17 g/mol
InChI Key: YNFDBEHTSFFTEH-UHFFFAOYSA-N
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Description

6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a fluorinated heterocyclic compound It is characterized by the presence of a heptafluoropropyl group and a sulfanylidene moiety attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanylidene group.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can be influenced by its fluorinated and sulfanylidene groups. These interactions may involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
  • 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine

Uniqueness

6-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both a heptafluoropropyl group and a sulfanylidene moiety. This combination imparts distinct chemical properties, such as high electronegativity and potential for diverse chemical reactivity, which are not commonly found in similar compounds .

Properties

CAS No.

88191-88-2

Molecular Formula

C7H3F7N2OS

Molecular Weight

296.17 g/mol

IUPAC Name

6-(1,1,2,2,3,3,3-heptafluoropropyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C7H3F7N2OS/c8-5(9,6(10,11)7(12,13)14)2-1-3(17)16-4(18)15-2/h1H,(H2,15,16,17,18)

InChI Key

YNFDBEHTSFFTEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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